molecular formula C12H11N3O2 B1432097 1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine CAS No. 1807940-72-2

1-methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine

Cat. No. B1432097
CAS RN: 1807940-72-2
M. Wt: 229.23 g/mol
InChI Key: TVEVGRGTUZEPBQ-UHFFFAOYSA-N
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Description

1-Methyl-N-(4-nitrophenyl)-1,2-dihydropyridin-2-imine, or 1MNDI, is a heterocyclic compound that has a wide range of applications in the scientific research field. It is a derivative of the pyridine ring, which is a six-member heterocycle composed of five carbon atoms and one nitrogen atom. 1MNDI has been extensively studied for its potential applications in drug design and development, as well as its ability to act as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1MNDI is not fully understood. However, it is believed that 1MNDI acts as a catalyst in the synthesis of various drugs and other heterocyclic compounds by promoting the formation of reactive intermediates. Additionally, 1MNDI may facilitate the formation of covalent bonds between molecules, which could potentially lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1MNDI have not been extensively studied. However, it is believed that 1MNDI may act as an enzyme inhibitor, which could potentially lead to the inhibition of certain metabolic pathways. Additionally, 1MNDI may interact with cellular proteins, which could potentially lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using 1MNDI in laboratory experiments is its ability to act as a catalyst in the synthesis of various drugs and other heterocyclic compounds. Additionally, 1MNDI is a relatively inexpensive and readily available reagent, which makes it a useful tool for research.
However, 1MNDI also has several limitations. For instance, it is not very stable and may degrade over time. Additionally, 1MNDI may react with other compounds and may produce unwanted byproducts.

Future Directions

There are a number of potential future directions for research involving 1MNDI. For instance, further studies could be conducted to better understand the biochemical and physiological effects of 1MNDI. Additionally, research could be conducted to develop new methods for synthesizing 1MNDI and other heterocyclic compounds. Furthermore, research could be conducted to develop new applications for 1MNDI in drug design and development. Finally, research could be conducted to further explore the potential of 1MNDI in the synthesis of other heterocyclic compounds.

Scientific Research Applications

1MNDI has been widely studied for its potential applications in drug design and development. It has been used as a catalyst in the synthesis of various drugs, such as anti-cancer drugs and antibiotics. Additionally, 1MNDI has been used as a reagent in the synthesis of other heterocyclic compounds, such as pyridines and quinolines.

properties

IUPAC Name

1-methyl-N-(4-nitrophenyl)pyridin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-14-9-3-2-4-12(14)13-10-5-7-11(8-6-10)15(16)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEVGRGTUZEPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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